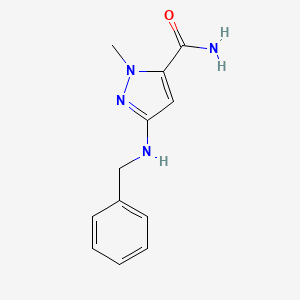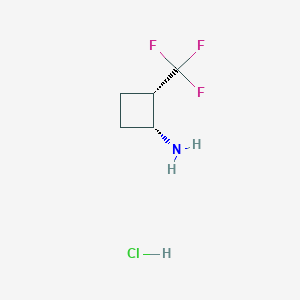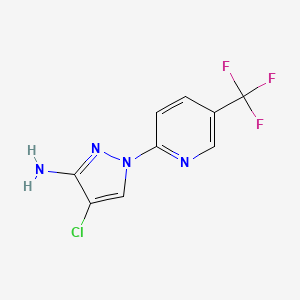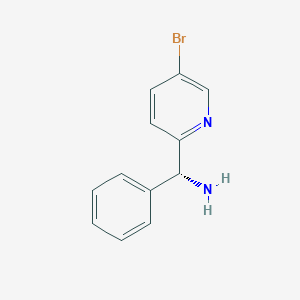
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 2,4,5-trifluorophenylacetic acid, which can be synthesized through a series of reactions including halogenation, cyanation, and hydrolysis . The intermediate is then subjected to further reactions to introduce the amino group and achieve the desired chiral configuration.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid
- ®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
Uniqueness
What sets (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid apart from similar compounds is its specific chiral configuration and the position of the fluorine atoms on the phenyl ring.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
GCWLVOHMBBTSHY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)

![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11731897.png)

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)

![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
![3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)

